molecular formula C15H12ClN7 B2674647 1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171500-44-9

1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B2674647
CAS RN: 1171500-44-9
M. Wt: 325.76
InChI Key: VDKHCMPJUGNGIH-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . The synthesis was performed under ultrasonic-assisted conditions, which can improve the yield and reduce the reaction time .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic ring system containing nitrogen atoms . This core is attached to a 4-chlorophenyl group and a 3-methyl-1H-pyrazol-5-amine group .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage . The reactions were performed under ultrasonic-assisted conditions .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus . These findings highlight the compound’s potential in combating viral infections.

Antitubercular Activity

Researchers have synthesized various indole scaffolds for screening antitubercular activity. Although specific data on our compound are scarce, its indole core suggests potential in combating Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) infections .

Optical and Electronic Properties

Indole derivatives exhibit interesting optical and electronic properties. For instance, replacing the phenyl group near the carbonyl group of a chalcone with a pyridine ring significantly alters the nonlinear optical (NLO) response . Investigating our compound’s electronic structure and spectroscopic behavior could reveal valuable insights.

Global Reactivity Descriptors

The Koopmans’ hypothesis has been applied to study global reactivity descriptor parameters, including ionization potential (I), electron affinity (A), band gap (Eg), electronegativity (χ), absolute hardness (η), global softness (S), global electrophilicity (ω), chemical potential (µ), and maximum number of electrons transferred (ΔNmax) . Understanding these descriptors can guide further research.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved documents, similar pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activities against EGFR tyrosine kinase . This suggests that the compound might act as an inhibitor of certain kinases, but further studies would be needed to confirm this.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved documents. As with any chemical compound, appropriate safety measures should be taken when handling it, including avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. For instance, similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity . Therefore, this compound could be further investigated for its potential anticancer properties. Additionally, the compound could be used in the synthesis of new heterocyclic derivatives with potential biological activities .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKHCMPJUGNGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

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